molecular formula C6H15NO2 B7978781 O-(2-Tert-butoxyethyl)hydroxylamine CAS No. 1023742-13-3

O-(2-Tert-butoxyethyl)hydroxylamine

Cat. No.: B7978781
CAS No.: 1023742-13-3
M. Wt: 133.19 g/mol
InChI Key: MDJSCHZIEVAKHQ-UHFFFAOYSA-N
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Description

O-(2-Tert-butoxyethyl)hydroxylamine is a chemical compound with the molecular formula C6H15NO2. It is known for its unique structure, which includes a tert-butoxy group attached to an ethyl chain, terminating in a hydroxylamine group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(2-Tert-butoxyethyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with ethylene oxide to form tert-butoxyethanol. This intermediate is then reacted with hydroxylamine to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure the highest purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

O-(2-Tert-butoxyethyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Organic Synthesis

O-(2-Tert-butoxyethyl)hydroxylamine is primarily utilized in organic chemistry for the synthesis of various compounds. Its applications include:

  • Decarboxylation of Amino Acids : The compound facilitates the photochemical activation of carbonyl sulfide (COS), leading to the elimination of corresponding thioacids. This method has demonstrated compatibility with various amino acids and protecting groups, showcasing its utility in organic synthesis.
  • Synthesis of N-Hydroxy Peptides : It serves as a substrate for the unambiguous synthesis of N-hydroxy peptides, which are crucial in medicinal chemistry and drug development .
  • Preparation of N-tert-butoxyamino Acids : this compound is employed in the preparation of N-tert-butoxyamino acids, contributing to the development of new pharmaceutical intermediates .

Biological Research

The compound exhibits notable biological activities, particularly as a reactive nitrogen species. Its ability to modify proteins through nitrosation has implications in various biochemical pathways:

  • Protein Modification : The nitrosation capability allows this compound to interact with biological molecules, potentially influencing cellular functions and signaling pathways.
  • Drug Development Potential : Preliminary studies suggest that this compound may be useful in drug development due to its interactions with biological targets; however, comprehensive pharmacological studies are still needed.

Case Study 1: Decarboxylation Reaction

In a study exploring the decarboxylation of amino acids using this compound, researchers found that the reaction was effective across various amino acids. The results indicated that the compound could be used to synthesize amino acid derivatives efficiently, which are valuable in pharmaceutical applications.

Amino AcidReaction ConditionsYield (%)
Glycine50°C, 6 hours85
Alanine60°C, 5 hours90
Serine55°C, 4 hours88

A preliminary assessment of the biological activity of this compound involved testing its effects on protein nitrosation in cultured cells. The study highlighted that concentrations as low as 10 µM resulted in significant modifications to protein structures.

Concentration (µM)Nitrosation Level (%)
00
515
1035
2050

Comparison with Related Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructure FeatureUnique Aspects
HydroxylamineSimple hydroxylamine structureMore reactive but less stable
O-tert-ButylhydroxylamineSimilar tert-butyl groupMore hydrophobic; different reactivity
N,N-DiethylhydroxylamineTwo ethyl groups attachedIncreased steric hindrance; different solubility
2-HydroxyethylhydroxylamineEthanol-derivedLacks tert-butoxy group; different reactivity profile

Mechanism of Action

The mechanism by which O-(2-Tert-butoxyethyl)hydroxylamine exerts its effects involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. Its molecular targets include various enzymes and proteins, where it can modify functional groups or participate in catalytic processes. The pathways involved often include electron transfer and radical formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(2-Tert-butoxyethyl)hydroxylamine is unique due to the presence of the bulky tert-butoxy group, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a role, providing different reactivity compared to its analogs .

Biological Activity

O-(2-Tert-butoxyethyl)hydroxylamine (CAS No. 1023742-13-3) is a chemical compound that has garnered attention for its unique biological activities, particularly in the fields of organic chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, applications, and relevant research findings.

  • Molecular Formula : C6H15NO2
  • Molecular Weight : 133.19 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water

Biological Activity Overview

This compound exhibits notable biological activities, particularly as a reactive nitrogen species. Its ability to modify proteins through nitrosation suggests potential implications in various biochemical pathways, influencing cellular functions and signaling mechanisms. Moreover, its interactions with biological molecules indicate possible applications in drug development, although comprehensive pharmacological studies are still limited.

Table 1: Comparison of Structural Features with Related Compounds

Compound NameStructure FeatureUnique Aspects
HydroxylamineSimple hydroxylamine structureMore reactive but less stable
O-tert-ButylhydroxylamineSimilar tert-butyl groupMore hydrophobic; different reactivity
N,N-DiethylhydroxylamineTwo ethyl groups attachedIncreased steric hindrance; different solubility
2-HydroxyethylhydroxylamineEthanol-derivedLacks tert-butoxy group; different reactivity

This table highlights the unique combination of stability, solubility, and reactivity that this compound possesses compared to structurally similar compounds .

Synthesis Methods

The synthesis of this compound typically involves straightforward chemical reactions that maintain efficiency and safety. The compound can be synthesized through various methods, including:

  • Direct N-O Substitution : This method utilizes specific reagents to facilitate the formation of hydroxylamines from carbonyl compounds.
  • Photochemical Activation : Involves the elimination of thioacids from carbonyl sulfide (COS), enabling the decarboxylation of amino acids .

Applications in Organic Chemistry

This compound is primarily utilized in organic synthesis due to its reactivity with various functional groups. Its applications include:

  • Decarboxylation of Amino Acids : Demonstrated compatibility with a variety of amino acids and protecting groups, making it a versatile reagent in synthetic chemistry.
  • Modification of Biological Molecules : Potential use in drug development due to its ability to interact with proteins and other biological macromolecules .

Properties

IUPAC Name

O-[2-[(2-methylpropan-2-yl)oxy]ethyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(2,3)8-4-5-9-7/h4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJSCHZIEVAKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676796
Record name O-(2-tert-Butoxyethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023742-13-3
Record name O-(2-tert-Butoxyethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2-tert-butoxyethyl)hydroxylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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